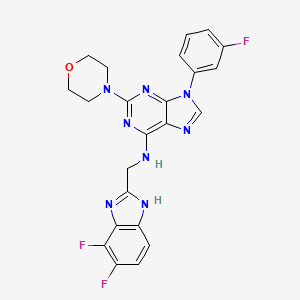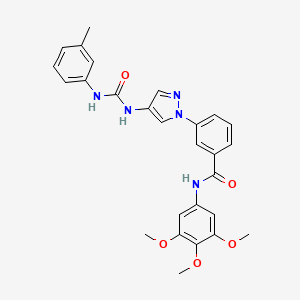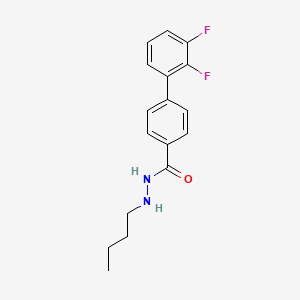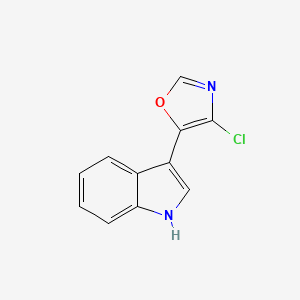
Streptochlorin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Streptochlorin is an indole alkaloid first isolated from the lipophilic extract of the marine bacterium Streptomyces species SF2583. This compound has garnered significant attention due to its diverse pharmacological properties, including antibiotic, antiallergic, antitumor, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Streptochlorin can be efficiently prepared from the marine bacterium Streptomyces species SYYLWHS-1-4 using a combination of response surface methodology and high-speed counter-current chromatography. The fermentation process involves optimizing conditions such as yeast extract, soluble starch, potassium phosphate, calcium chloride, magnesium sulfate, marine salt, medium volume, initial pH value, and temperature to enhance the yield of this compound . The purification process employs a biphasic solvent system consisting of petroleum ether, ethyl acetate, methanol, and water .
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation of Streptomyces species under optimized conditions followed by high-speed counter-current chromatography for purification. This method ensures the supply of large amounts of this compound for various applications .
Chemical Reactions Analysis
Types of Reactions
Streptochlorin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include various this compound derivatives, which have been shown to possess enhanced antifungal activity .
Scientific Research Applications
Streptochlorin has a wide range of scientific research applications:
Mechanism of Action
Streptochlorin exerts its effects through various molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to form hydrogen bonds and hydrophobic interactions with leucyl-tRNA synthetase, inhibiting protein synthesis in fungi . The compound also undergoes metabolic transformations such as monooxygenation, glucuronidation, and oxidative opening of the 4-chlorooxazole ring .
Comparison with Similar Compounds
Streptochlorin is similar to other indole alkaloids such as pimprinine. Both compounds are derived from marine or soil microorganisms and exhibit potent bioactivity against various phytopathogens . this compound is unique due to its broader spectrum of pharmacological properties, including its antiallergic and anti-inflammatory activities .
List of Similar Compounds
- Pimprinine
- Indolmycin
- Rebeccamycin
This compound’s unique combination of pharmacological properties and its potential for structural modification make it a valuable compound for further research and development.
Properties
IUPAC Name |
4-chloro-5-(1H-indol-3-yl)-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-11-10(15-6-14-11)8-5-13-9-4-2-1-3-7(8)9/h1-6,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYJGKRXUHPPLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(N=CO3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-chloro-3-[2-(6-cyclopropyl-1H-indol-3-yl)-2-oxoethoxy]naphthalene-2-carboxamide](/img/structure/B610953.png)


![1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone;hydrochloride](/img/structure/B610962.png)
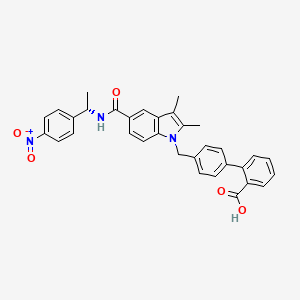
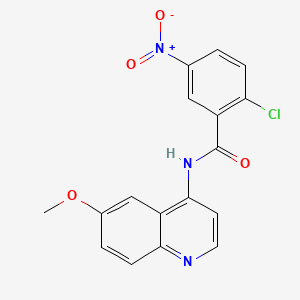
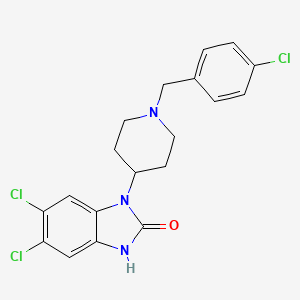
![[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-6-[(2S,4R,5S,6R)-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate](/img/structure/B610969.png)
